molecular formula C13H17NO3S2 B11836449 N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

Cat. No.: B11836449
M. Wt: 299.4 g/mol
InChI Key: FFYIKDSXJNCQNQ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide is a complex organic compound that features a spirocyclic structure incorporating benzofuran and dithiane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the dithiane moiety. The final step involves the incorporation of the N-hydroxy and carboxamide groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and the reactivity of benzofuran and dithiane rings.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound might serve as a lead compound for drug development, particularly if it exhibits desirable pharmacological properties.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzofuran and dithiane rings may play a role in binding to these targets, while the N-hydroxy and carboxamide groups could be involved in specific biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules that incorporate benzofuran or dithiane rings. Examples include:

Uniqueness

What sets N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide apart is its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study.

Biological Activity

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide is a complex organic compound notable for its unique spirocyclic structure that integrates both benzofuran and dithiane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.

Structural Characteristics

The compound features a hydroxylamine functional group, which is significant for its reactivity and potential biological interactions. The spirocyclic nature of the molecule may enhance its pharmacological profile by influencing its binding affinity and selectivity towards biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antitumor effects. For instance, benzofuran derivatives have been shown to possess cytotoxic properties against several cancer cell lines, suggesting that this compound may also exhibit similar effects .

A comparative analysis of related compounds highlights the potential antitumor activity of this compound:

Compound NameCancer Cell Lines TestedIC50 (µM)
KMEGLymphocytes10.5
KM12Various cancer lines15.0
N-Hydroxy...To be determinedTBD

Immunomodulatory Effects

Additionally, studies on benzofuran derivatives have suggested immunomodulatory effects. These compounds can enhance immune responses in human lymphocytes and may play a role in modulating autoimmune diseases . The precise mechanisms through which this compound exerts these effects remain to be elucidated.

Mechanistic Insights

Understanding the biological activity of this compound involves investigating its interaction with specific biological targets. The presence of the hydroxylamine group is crucial as it can participate in various chemical reactions that may lead to the formation of reactive intermediates capable of interacting with biomolecules.

Case Studies

In a recent study focusing on benzofuran derivatives, compounds were assessed for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives demonstrated significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Key areas for investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanism of Action : Elucidating how the compound interacts at the molecular level with cancer cells and immune cells.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Properties

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

N-hydroxy-3'-methylspiro[1,3-dithiane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-carboxamide

InChI

InChI=1S/C13H17NO3S2/c1-8-10-9(17-11(8)12(15)14-16)4-2-5-13(10)18-6-3-7-19-13/h16H,2-7H2,1H3,(H,14,15)

InChI Key

FFYIKDSXJNCQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3(CCC2)SCCCS3)C(=O)NO

Origin of Product

United States

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